molecular formula C10H13N3O B050395 1-(1H-benzimidazol-2-ylamino)propan-2-ol CAS No. 120161-07-1

1-(1H-benzimidazol-2-ylamino)propan-2-ol

Número de catálogo: B050395
Número CAS: 120161-07-1
Peso molecular: 191.23 g/mol
Clave InChI: PSVRXGARSFQENR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1H-Benzimidazol-2-ylamino)propan-2-ol (IUPAC name: 1-[(1H-1,3-benzodiazol-2-yl)amino]propan-2-ol) is a benzimidazole derivative characterized by a propan-2-ol group linked to the benzimidazole core via an amino bridge. Its molecular formula is C10H13N3O, with a molecular weight of 191.23 g/mol . The compound’s structure combines the aromatic benzimidazole moiety—known for pharmacological versatility—with a chiral hydroxyamine group, which may enhance solubility and bioactivity. Key identifiers include CAS number 120161-07-1, PubChem CID 3629932, and MDL number MFCD03966903 .

Métodos De Preparación

The synthesis of 1-(1H-benzimidazol-2-ylamino)propan-2-ol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents under controlled conditions. One common synthetic route includes the reaction of 2-aminobenzimidazole with 2-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(1H-Benzimidazol-2-ylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of corresponding benzimidazole derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Research

One of the most promising applications of 1-(1H-benzimidazol-2-ylamino)propan-2-ol is in cancer research. The compound has been identified as a dual inhibitor of protein kinases CK2 and PIM-1, which play critical roles in various cancer-related signaling pathways. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a candidate for further exploration in anticancer therapies.

Protein Kinase Inhibition Studies

The interaction studies involving this compound focus on its binding affinity to target proteins, particularly kinases. Computational docking studies have been employed to predict its interaction profiles with CK2 and PIM-1, providing insights into its mechanism of action and potential efficacy as an inhibitor.

Drug Development

Given its biological activity, there is ongoing research into developing derivatives of this compound that may exhibit enhanced pharmacological properties or reduced side effects. The structural modifications could lead to compounds with improved efficacy against specific cancer types or other diseases.

Case Study 1: Inhibition of CK2 and PIM-1 Kinases

In a study investigating the inhibitory effects of this compound on CK2 and PIM-1 kinases, researchers found that the compound effectively reduced kinase activity in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater inhibition of cell proliferation in cancer cell lines.

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship study was conducted to explore how modifications to the benzimidazole core affect biological activity. Various derivatives were synthesized and tested for their ability to inhibit CK2 and PIM-1. The findings revealed that specific substitutions on the benzimidazole ring significantly enhanced inhibitory potency, indicating potential pathways for developing more effective anticancer agents.

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-(1H-benzimidazol-2-yl)propan-2-ol Similar benzimidazole structureDifferent positioning of functional groups
4,5-dichloro-benzimidazole Contains chlorine substituentsEnhanced lipophilicity and possible bioactivity
Benzimidazole derivatives Varied substitutions on the ringDiverse biological activities depending on substitutions

Mecanismo De Acción

The mechanism of action of 1-(1H-benzimidazol-2-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzimidazole Derivatives

1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one

  • Structure : Features a propan-1-one backbone substituted with a trichloromethyl-oxadiazole ring and benzimidazole.
  • Synthesis : Prepared via condensation of 2-acetylbenzimidazole with trichloroacetic acid hydrazide, followed by cyclization .
  • Properties : Higher molecular weight (~359.58 g/mol ) due to the oxadiazole and trichloromethyl groups, likely increasing lipophilicity and metabolic stability.
  • Bioactivity : Demonstrated anticancer activity in vitro, attributed to the electron-withdrawing trichloromethyl group enhancing electrophilic reactivity .

1-(1H-Benzimidazol-2-yl)-3-arylprop-2-en-1-ones (Chalcone Derivatives)

  • Structure : Contains an α,β-unsaturated ketone (chalcone) conjugated to benzimidazole.
  • Synthesis : Synthesized via Claisen-Schmidt condensation of 2-acetylbenzimidazole with aromatic aldehydes .
  • Properties: The chalcone moiety introduces planar conjugation, enabling interactions with biological targets via π-π stacking. These compounds exhibit higher reactivity due to the enone system.
  • Bioactivity: Potential antimicrobial and antitumor applications, though exact data are unspecified .

2-(1-Isopropyl-1H-benzoimidazol-2-ylamino)-ethanol

  • Structure: Ethanol chain replaces propan-2-ol, with an isopropyl group on the benzimidazole nitrogen.
  • Synthesis: Prepared via alkylation of 2-aminobenzimidazole with 2-bromoethanol under basic conditions .

Functional Analogs: β-Blockers and Hydroxyamine Derivatives

Propranolol and Metoprolol

  • Structure: Share the 1-(isopropylamino)propan-2-ol backbone but lack benzimidazole. Propranolol has a naphthyloxy group; metoprolol has a methoxyethylphenoxy group .
  • Bioactivity : β-blockers inhibit microalgal growth (e.g., Pseudokirchneriella subcapita) at IC50 ~28.3 mg/L . The target compound’s benzimidazole core may confer distinct receptor interactions compared to these aryloxy-based β-blockers.

1-(Butylamino)-3-(1H-indol-4-yloxy)propan-2-ol

  • Structure: Combines propan-2-ol with indole and butylamino groups (CAS: 110140-07-3).

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights Reference
1-(1H-Benzimidazol-2-ylamino)propan-2-ol C10H13N3O 191.23 Benzimidazole, amino, propan-2-ol Unknown (structural analog studies suggest antimicrobial/anticancer potential)
1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one C12H9Cl3N4O2 ~359.58 Oxadiazole, trichloromethyl Anticancer (in vitro)
Propranolol C16H21NO2 259.34 Naphthyloxy, isopropylamino β-blocker, microalgal growth inhibition
2-(1-Isopropyl-1H-benzoimidazol-2-ylamino)-ethanol C12H17N3O 219.28 Ethanol, isopropyl Unspecified (structural studies)

Key Differences and Implications

  • Solubility: The target compound’s hydroxyl and amino groups likely enhance aqueous solubility compared to lipophilic analogs like the oxadiazole derivative .
  • Reactivity: Chalcone derivatives (α,β-unsaturated ketones) exhibit higher electrophilicity, enabling covalent interactions with biological nucleophiles, unlike the target compound’s stable amino-propanol chain .
  • Bioactivity : Trichloromethyl and oxadiazole groups in analogs improve anticancer potency but may increase toxicity risks . The target compound’s simpler structure could offer a safer profile with tunable activity.

Actividad Biológica

1-(1H-benzimidazol-2-ylamino)propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-aminopropanol with 1,2-phenylenediamine, followed by characterization using techniques such as NMR spectroscopy and mass spectrometry.

Research indicates that this compound acts primarily as a dual inhibitor of protein kinases CK2 and PIM-1. These kinases play significant roles in various cancer pathways, making this compound a candidate for anticancer therapies. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : It has shown effectiveness in inhibiting the growth of cancer cells through apoptosis induction.
  • Protein Kinase Inhibition : Specifically targets CK2 and PIM-1, which are implicated in tumorigenesis.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibits CK2 and PIM-1; induces apoptosis
Protein Kinase InhibitionDual inhibition leading to reduced tumor growth

Case Studies

Several studies have focused on the biological implications of this compound:

  • In Vitro Studies : Research demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines, including A549 (lung cancer) and T47D (breast cancer). The compound showed lower IC50 values compared to standard chemotherapeutics like cisplatin .
  • Computational Studies : Molecular docking studies have suggested strong binding affinities of this compound to the active sites of CK2 and PIM-1 kinases, indicating its potential as a therapeutic agent targeting these proteins.
  • Comparative Analysis with Other Derivatives : Other benzimidazole derivatives have been compared to assess their biological potency. For instance, derivatives with structural modifications exhibited varying degrees of cytotoxicity against different cancer cell lines .

Future Directions

Given the promising results from initial studies, further research is warranted to explore the full therapeutic potential of this compound. Future investigations may include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To further elucidate the pathways involved in its anticancer effects.
  • Structural Modifications : To enhance bioactivity and selectivity towards cancer cells while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1H-benzimidazol-2-ylamino)propan-2-ol?

  • Methodology :

  • Condensation reactions : React benzimidazole derivatives with amino-propanol precursors under reflux conditions. For example, 2-acetyl benzimidazole can be condensed with aldehydes in ethanol/water with NaOH catalysis, followed by crystallization .
  • Acylation : Use acetyl chloride or similar reagents to functionalize the benzimidazole core, followed by aminolysis with propanolamine derivatives. Heat under reflux and purify via recrystallization (e.g., methanol) .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Protocol :

  • 1H/13C NMR : Analyze aromatic proton environments (δ 7.3–8.7 ppm for benzimidazole protons) and confirm hydroxyl/amine groups (δ 10–11 ppm). Compare with published shifts for analogous compounds (e.g., 4-(1H-benzimidazol-2-yl)phenol: δ 10.24 ppm for -NH) .
  • LCMS : Validate molecular ion peaks (e.g., m/z 211.34 for C13H10N2O derivatives) and fragmentation patterns .

Q. What in vitro models are suitable for initial antimicrobial evaluation?

  • Approach :

  • Use agar diffusion assays against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria.
  • Determine minimum inhibitory concentrations (MICs) for fungal strains (Candida albicans) via broth microdilution, referencing protocols for structurally related benzimidazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for benzimidazole derivatives?

  • Strategy :

  • Synthesize analogs with substituents at the propanolamine moiety (e.g., phenyl, nitrile) and compare bioactivities. For example, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile (m/z 217.38) showed enhanced antimicrobial activity, suggesting electron-withdrawing groups improve efficacy .

Q. What in silico approaches are effective for target identification?

  • Computational Workflow :

  • Perform molecular docking against fungal CYP51 (lanosterol demethylase) using software like AutoDock Vina. Validate with pharmacophore models based on antifungal triazole derivatives (e.g., Quilseconazole’s binding to CYP51) .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Troubleshooting :

  • Use 2D NMR (COSY, HSQC) to confirm connectivity if 1H NMR signals overlap (e.g., aromatic protons at δ 7.3–7.8 ppm). Cross-validate with high-resolution LCMS and X-ray crystallography if available .

Q. What mechanistic studies elucidate its biological activity?

  • Experimental Design :

  • Assess enzyme inhibition (e.g., α-glucosidase for antidiabetic potential) via kinetic assays. For antimicrobial activity, measure membrane disruption using propidium iodide uptake assays .

Q. How to optimize reaction conditions to improve yield?

  • Process Chemistry :

  • Test solvent-free synthesis with organocatalysts (e.g., triethylamine) to reduce by-products. Adjust reaction time (2–6 hours) and temperature (60–80°C) based on TLC monitoring .

Q. What strategies mitigate by-product formation during synthesis?

  • Purification Techniques :

  • Employ column chromatography (silica gel, n-hexane/EtOAc gradients) to separate imine intermediates. Recrystallize final products in aqueous ethanol to remove unreacted starting materials .

Q. How to evaluate pharmacokinetic properties like metabolic stability?

  • Assay Development :
  • Use liver microsome assays (human/rat) to measure CYP450-mediated metabolism. Monitor half-life (t1/2) via LC-MS/MS and compare with clinical antifungal agents (e.g., triazole derivatives) .

Propiedades

IUPAC Name

1-(1H-benzimidazol-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(14)6-11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVRXGARSFQENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.